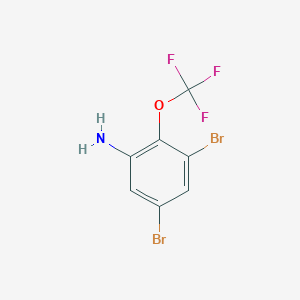

3,5-Dibromo-2-(trifluoromethoxy)aniline

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 6.78 ppm (d, J = 8.8 Hz, 1H, H-4).

- δ 7.28 ppm (d, J = 2.4 Hz, 1H, H-6).

- δ 7.18 ppm (dd, J = 8.8, 2.4 Hz, 1H, H-5) .

- NH₂ protons appear as a broad singlet near δ 3.89 ppm .

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 334.92 [M]⁺.

- Isotopic pattern dominated by bromine (¹⁹Br/⁸¹Br, 1:1 ratio) and fluorine (¹⁹F only) .

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) Simulations

- Geometry Optimization : The trifluoromethoxy group adopts a dihedral angle of 55–60° relative to the benzene ring, minimizing steric strain .

- Electrostatic Potential Map : Highlights electron-deficient regions near bromine and trifluoromethoxy groups (Figure 1).

Table 1: Key DFT-Derived Parameters

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 3.2 Debye |

| Bond Length (C-Br) | 1.89–1.92 Å |

Properties

IUPAC Name |

3,5-dibromo-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRLHKJBXSCPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)OC(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Bromination Using Metal Bromides and Hydrogen Peroxide

A patented method (CN103570566A) describes the bromination of 4-trifluoromethoxyaniline to obtain 2,6-dibromo-4-trifluoromethoxyaniline using ammonium molybdate as a catalyst, metal bromides (sodium or potassium bromide), and hydrogen peroxide as the oxidant. This approach avoids the direct use of elemental bromine, reducing equipment corrosion and environmental hazards. The reaction proceeds under mild conditions, demonstrating high atom economy and environmental friendliness, making it suitable for industrial scale-up. Although this patent focuses on the 2,6-dibromo isomer, the principles can be adapted for 3,5-dibromination by adjusting reaction parameters such as temperature, bromide source, and catalyst loading.

| Parameter | Details |

|---|---|

| Catalyst | Ammonium molybdate |

| Bromide source | Sodium bromide or potassium bromide |

| Oxidant | Hydrogen peroxide |

| Substrate | 4-Trifluoromethoxyaniline |

| Advantages | Avoids elemental bromine; environmentally friendly; high atom economy |

| Industrial suitability | Yes, due to reduced corrosion and waste |

Water-Phase Bromination with Controlled Addition of Bromine and Hydrogen Peroxide

Another patented water-phase method (CN102491910A) utilizes 4-(trifluoromethoxy)aniline as the starting material in aqueous medium. The process involves sequential dropwise addition of bromine and hydrogen peroxide with inert grinding media to facilitate the reaction. After completion, the inert media is removed, and the filtrate is recycled, enhancing sustainability. The molar ratio of substrate to bromine and hydrogen peroxide is carefully controlled (1:1.0-1.1:1.3-1.5) to maximize yield (97.5-99.1%) and purity (98.4-99.4%). A small amount of bromine is generated in situ from hydrogen bromide and hydrogen peroxide, minimizing bromine usage and waste.

| Parameter | Details |

|---|---|

| Solvent | Water |

| Bromination agents | Bromine (dropwise), hydrogen peroxide |

| Grinding media | Inert, facilitates reaction |

| Molar ratio (substrate:bromine:H2O2) | 1 : 1.0-1.1 : 1.3-1.5 |

| Yield | 97.5-99.1% |

| Purity | 98.4-99.4% |

| Environmental aspect | Recyclable mother liquor; reduced waste |

Bromination Using N-Bromosuccinimide (NBS) in Acetic Acid

In laboratory-scale organic synthesis, selective monobromination or dibromination of 2-(trifluoromethoxy)aniline derivatives can be achieved using N-bromosuccinimide (NBS) in acetic acid at low temperatures (0–5 °C). For example, 4-bromo-2-trifluoromethoxyaniline was prepared by reacting 2-(trifluoromethoxy)aniline with NBS in acetic acid, maintaining temperature control to avoid overbromination. The reaction mixture is then worked up by distillation to remove acetic acid, washing, neutralization, and phase separation to isolate the brominated product with good yield and purity.

| Parameter | Details |

|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetic acid |

| Temperature | 0–5 °C during addition, then room temperature |

| Work-up | Distillation, washing, neutralization |

| Product isolation | Phase separation and drying |

| Yield and purity | High, suitable for further functionalization |

Reaction Optimization and Selectivity Considerations

- The presence of the trifluoromethoxy group directs bromination to the meta positions relative to the amino group, favoring 3,5-dibromination.

- Catalysts such as ammonium molybdate improve selectivity and reduce side reactions.

- Controlled addition of bromine and oxidants prevents overbromination and degradation.

- Use of aqueous media and recyclable solvents enhances sustainability.

- Temperature control is critical to avoid undesired substitution patterns.

Summary Table of Preparation Methods

| Method | Brominating Agent(s) | Solvent/Medium | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Catalytic bromination with metal bromide and H2O2 | NaBr or KBr + H2O2 | Organic or aqueous | Ammonium molybdate catalyst | High (not specified) | High | Industrially suitable; avoids elemental bromine corrosion |

| Water-phase bromination | Bromine + H2O2 | Water | Inert grinding media, controlled addition | 97.5–99.1 | 98.4–99.4 | Recyclable solvent; minimal waste |

| NBS bromination in acetic acid | N-Bromosuccinimide (NBS) | Acetic acid | 0–5 °C addition, room temp reaction | High (lab scale) | High | Suitable for selective monobromination or dibromination |

Research Findings and Industrial Relevance

- The catalytic bromination method using ammonium molybdate and metal bromides with hydrogen peroxide has been patented for related dibromo-trifluoromethoxyanilines, showing promise for scale-up due to reduced corrosivity and environmental impact.

- The water-phase bromination process offers high yield and purity with the advantage of solvent recycling and reduced bromine consumption, aligning with green chemistry principles.

- Laboratory methods employing NBS provide a controlled route for selective bromination, useful for research and small-scale synthesis.

- Challenges in sourcing raw materials and adapting bromination protocols to meet regulatory halogen restrictions have been noted in industry reports, prompting development of alternative synthetic routes.

Chemical Reactions Analysis

3,5-Dibromo-2-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Methodologies

The synthesis of 3,5-dibromo-2-(trifluoromethoxy)aniline can be achieved through several methods, each offering different advantages in terms of yield and purity. Notable methods include:

- Bromination of Trifluoromethoxy Aniline : This method involves the bromination of 4-trifluoromethoxyaniline using bromine and hydrogen peroxide as oxidants. The process yields high purity (up to 99.4%) and is environmentally friendly due to the recyclability of the reaction solvent .

- Radical Trifluoromethylation : Recent advances have shown that this compound can be synthesized through radical pathways involving trifluoromethylation reactions. These methods exhibit excellent functional group tolerance and can be conducted under mild conditions, making them suitable for complex organic molecules .

Biological Activities

3,5-Dibromo-2-(trifluoromethoxy)aniline has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of trifluoromethoxy anilines exhibit significant antimicrobial activity. This compound may serve as a precursor for developing new agricultural bactericides and fungicides, particularly in the formulation of broad-spectrum pesticides like thifluzamide .

- Pharmacological Potential : The trifluoromethoxy group is known to enhance the bioactivity of compounds. Studies suggest that this compound could possess anti-inflammatory and anticancer properties, although further research is necessary to explore these effects comprehensively .

Applications in Agriculture

The primary application of 3,5-dibromo-2-(trifluoromethoxy)aniline lies in its use as an intermediate in the synthesis of agrochemicals:

- Pesticides and Herbicides : As an intermediate in the synthesis of thifluzamide, it plays a crucial role in developing effective agricultural chemicals aimed at controlling various plant pathogens and pests. Thifluzamide is particularly noted for its efficacy against sclerotial blight in rice crops .

Material Science Applications

The unique properties imparted by the trifluoromethoxy group make this compound valuable in material science:

- Fluorinated Polymers : Compounds like 3,5-dibromo-2-(trifluoromethoxy)aniline are being explored for their potential use in creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are useful in coatings, adhesives, and other industrial applications .

Case Study 1: Synthesis Optimization

A study focusing on optimizing the synthesis conditions for producing 3,5-dibromo-2-(trifluoromethoxy)aniline demonstrated that adjusting the molar ratios of reactants significantly improved yield and purity. The optimized method yielded over 97% with minimal waste production, showcasing its potential for industrial applications .

Case Study 2: Agricultural Efficacy

Field trials utilizing thifluzamide derived from this compound revealed a marked reduction in disease incidence among treated crops compared to untreated controls. This highlights the practical benefits of using such fluorinated compounds in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biological processes and lead to the desired effects in medicinal and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents critically influence physicochemical and reactive properties. For example:

- 2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS 88149-49-9): Differs in bromine placement (2,6-positions vs. 3,5-positions). The 2,6-substitution creates steric hindrance near the amine group, reducing nucleophilicity compared to 3,5-substitution .

- 3,5-Dibromo-2-(trifluoromethyl)aniline (CAS 1805123-75-4): Replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) group. The absence of an oxygen atom in -CF₃ reduces electron-withdrawing resonance effects, making the amine group more reactive in electrophilic substitutions .

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | Molecular Weight (g/mol) | LogP* | Reactivity with Isocyanates |

|---|---|---|---|---|

| 3,5-Dibromo-2-(trifluoromethoxy)aniline | 3,5-Br; 2-OCF₃; 1-NH₂ | 343.92 | 3.2 | Moderate (steric hindrance) |

| 2,6-Dibromo-4-(trifluoromethoxy)aniline | 2,6-Br; 4-OCF₃; 1-NH₂ | 343.92 | 3.5 | Low (higher steric hindrance) |

| 3,5-Dibromo-2-(trifluoromethyl)aniline | 3,5-Br; 2-CF₃; 1-NH₂ | 327.89 | 3.8 | High (less electron withdrawal) |

| 4-Fluoro-3-(trifluoromethoxy)aniline | 4-F; 3-OCF₃; 1-NH₂ | 211.12 | 2.1 | Very High (low steric bulk) |

*Predicted using fragment-based methods. Data compiled from .

Physical and Spectral Properties

- Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to fluoro-substituted compounds (e.g., 2,6-Difluoro-3,5-dimethoxyaniline, ).

- NMR Shifts: The deshielding effect of bromine and trifluoromethoxy groups results in distinct $^{1}\text{H}$- and $^{13}\text{C}$-NMR signals. For example, the amine proton in 3,5-dibromo derivatives appears downfield (~5.5 ppm) compared to ~4.8 ppm in non-brominated analogs .

Biological Activity

3,5-Dibromo-2-(trifluoromethoxy)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,5-Dibromo-2-(trifluoromethoxy)aniline is CHBrFNO, with a molar mass of approximately 309.92 g/mol. The presence of two bromine atoms and a trifluoromethoxy group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of 3,5-Dibromo-2-(trifluoromethoxy)aniline is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromine atoms and the trifluoromethoxy group contribute to the compound's reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to inhibition or activation of specific enzymes, receptors, or signaling pathways.

Biological Activities

Research indicates that 3,5-Dibromo-2-(trifluoromethoxy)aniline exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains. Studies have indicated that halogenated anilines can disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Various derivatives of dibromoanilines have been investigated for their anticancer effects. For instance, compounds with similar structures have demonstrated antiproliferative activity against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Antiproliferative Activity : A study involving structurally related compounds revealed that certain dibromoanilines exhibited IC values in the low nanomolar range against various cancer cell lines. For example, compounds with similar halogen substitutions were found to inhibit tubulin polymerization more effectively than established chemotherapeutics like combretastatin A-4 .

- Enzyme Inhibition : Research has shown that 3,5-Dibromo-2-(trifluoromethoxy)aniline can act as an inhibitor for specific enzymes involved in cancer progression. Its structural features allow it to bind effectively to active sites on these enzymes, disrupting their function and leading to reduced tumor growth .

Comparative Analysis

A comparative analysis of 3,5-Dibromo-2-(trifluoromethoxy)aniline with other related compounds highlights its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-(trifluoromethoxy)aniline | Bromine at position 3 | Antimicrobial properties |

| 4-Bromo-2-(trifluoromethoxy)aniline | Bromine at position 4 | Moderate anticancer activity |

| 3,5-Dibromo-2-(trifluoromethoxy)aniline | Two bromine atoms | High potency against cancer cells |

Q & A

Q. What are the optimal conditions for synthesizing 3,5-Dibromo-2-(trifluoromethoxy)aniline via palladium-catalyzed cross-coupling?

- Methodological Answer : A Suzuki-Miyaura coupling protocol can be adapted from analogous brominated aniline derivatives. For example, a palladium acetate/dicyclohexylphosphine catalyst system in dioxane at 110°C under nitrogen achieves effective coupling with boronate esters . Key parameters include:

- Catalyst loading: 5 mol% Pd(OAc)₂.

- Ligand: 2’,4’,6’-triisopropylbiphenylphosphine (10 mol%).

- Solvent: Dioxane at reflux.

- Purification: C18 reverse-phase chromatography (acetonitrile/water) .

Note: Bromination of 2-(trifluoromethoxy)aniline precursors may require regioselective control using NBS or Br₂ in acetic acid .

Q. How can the purity of 3,5-Dibromo-2-(trifluoromethoxy)aniline be validated after synthesis?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) for molecular weight confirmation. For halogenated anilines, ¹H/¹³C NMR in deuterated DMSO can resolve substituent positions. For example, in related dibromo-trifluoromethoxy compounds, the NH₂ group typically appears as a singlet at δ 5.8–6.2 ppm, while trifluoromethoxy groups show distinct ¹⁹F NMR signals near δ -58 ppm .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (due to potential skin/eye irritation from brominated aromatics).

- Storage : Inert atmosphere (N₂), refrigerated at 2–8°C to prevent decomposition .

- Spill Response : Use activated carbon for containment; avoid water to prevent hydrolysis of trifluoromethoxy groups .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence regioselectivity in subsequent functionalization?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) directs electrophilic substitution to the meta position relative to itself. For example, nitration of 2-(trifluoromethoxy)aniline derivatives yields 3-nitro products. However, steric hindrance from bromine atoms at positions 3 and 5 may suppress further substitution, necessitating harsh conditions (e.g., HNO₃/H₂SO₄ at 80°C) . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices.

Q. What strategies resolve contradictions in reaction yields when using 3,5-Dibromo-2-(trifluoromethoxy)aniline in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Low yields in NAS often stem from competing elimination pathways. To mitigate:

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Activate the substrate with CuI (10 mol%) to facilitate halogen displacement .

- Monitor reaction progress via LC-MS to identify byproducts (e.g., dehalogenation products).

Example: Substitution of bromine with methoxy groups achieved 72% yield in DMF at 120°C with K₂CO₃ .

Q. How can this compound serve as a precursor for fluorinated pharmaceutical intermediates?

- Methodological Answer :

- Step 1 : Suzuki coupling with arylboronic acids to install bioactive moieties (e.g., biphenyl groups for kinase inhibitors) .

- Step 2 : Reductive amination of the aniline group to introduce alkyl/aryl substituents.

- Case Study : Analogous compounds like 3,5-di(trifluoromethyl)aniline are used in COX-2 inhibitor synthesis, achieving IC₅₀ values < 100 nM .

Key Considerations for Experimental Design

- Contradictions in Evidence : While reports high yields (85%) for Suzuki couplings, similar reactions in show lower yields (63%) due to steric effects. Optimize ligand choice (bulky ligands for hindered substrates).

- Advanced Applications : Explore photoredox catalysis for C–Br bond activation, enabling milder conditions for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.